(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine
Description
(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived methanamine compound characterized by a cyclobutyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-12-9(5-10)8(6-11-12)7-3-2-4-7/h6-7H,2-5,10H2,1H3 |
InChI Key |
AVIMDQPLUNQZLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)CN |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
Methodology:
The foundational step involves synthesizing the pyrazole core, a heterocyclic ring essential for subsequent functionalization. Two prevalent routes are:
Hydrazine Condensation with 1,3-Dicarbonyl Compounds:
This classical approach reacts hydrazine hydrate with suitable 1,3-dicarbonyl precursors under acidic or basic conditions to yield pyrazoles. For example, condensation of hydrazine with acetylacetone or analogous diketones under reflux conditions typically affords the pyrazole ring in high yield.Cyclization of 1-Methyl-1H-pyrazol-5(4H)-one Derivatives:
As per the synthesis of 1-methyl-2-pyrazolin-5-one, a key intermediate, the process involves chlorination of 1-methyl-4-pyrazolecarboxylic acids followed by cyclization under alkaline conditions, with yields reaching approximately 92.3% under optimized parameters (e.g., sodium hydroxide, 175°C, 6 hours).
- Temperature: 150–175°C
- Solvent: Aqueous sodium hydroxide or ethanol
- Duration: 4–6 hours
- Yield: Up to 92.5% for intermediate pyrazolone derivatives.
Introduction of the Cyclobutyl Group
Methodology:
The cyclobutyl moiety can be introduced via nucleophilic substitution or addition reactions onto the pyrazole ring, specifically targeting the 4-position. The process involves:
Preparation of Cyclobutyl Halides:
Cyclobutyl bromides or chlorides are synthesized via radical halogenation or from cyclobutene derivatives through halogen addition reactions.Nucleophilic Substitution on Pyrazole Derivatives:
The pyrazole ring, bearing suitable leaving groups (e.g., halides at the 4-position), reacts with cyclobutyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide, facilitating SN2 substitution. This step is crucial for attaching the cyclobutyl group at the 4-position of the pyrazole ring.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Sodium hydride or potassium tert-butoxide
- Temperature: 0–25°C (initial), then heated to 50–80°C for substitution
- Yield: Variable, typically around 70–85% depending on reaction optimization.
- The reaction's regioselectivity is critical; the 4-position must be activated or pre-functionalized to facilitate substitution.
Attachment of the Methanamine Group
Methodology:
The final step involves introducing the methanamine functional group onto the pyrazole-cyclobutyl intermediate:
Reductive Amination:
Reacting the substituted pyrazole with formaldehyde or paraformaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride can yield the methanamine derivative.Direct Nucleophilic Substitution:
Alternatively, if the intermediate bears a suitable leaving group (e.g., halide), nucleophilic substitution with ammonia or a primary amine can directly afford the methanamine moiety.
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 60°C
- Duration: 12–24 hours
- Yield: Typically 65–80%, depending on conditions.
Summary of Reaction Pathway and Conditions
| Step | Reaction | Reagents | Solvent | Temperature | Duration | Approximate Yield |
|---|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + diketone | Water / ethanol | 150–175°C | 4–6 hours | 92.5% (intermediate) |
| 2 | Cyclobutyl group attachment | Cyclobutyl halide + pyrazole derivative | DMF / DMSO | 50–80°C | 12–24 hours | 70–85% |
| 3 | Methanamine functionalization | Formaldehyde + reducing agent | Methanol | Room temp–60°C | 12–24 hours | 65–80% |
Chemical Reactions Analysis
Types of Reactions
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related pyrazole-methanamine derivatives, highlighting substituent variations and their implications:
Key Observations:
Cyclobutyl vs. Trifluoromethyl (CF3): The cyclobutyl group introduces a strained aliphatic ring, which may enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites). The molecular weight of the cyclobutyl derivative (165.24 g/mol) is higher than the CF3 analog (179.14 g/mol), reflecting differences in substituent bulk.
N-Methylation of Methanamine :
- The N-methylated analog () exhibits reduced polarity compared to the primary amine in the target compound, which may influence membrane permeability in biological systems .
Solubility and Physicochemical Properties
While direct solubility data for (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine are unavailable, trends from methanamine derivatives () suggest:
- Primary amines (e.g., -NH2) generally exhibit higher aqueous solubility than tertiary amines (e.g., -NHCH3) due to hydrogen-bonding capacity.
- Hydrophobic substituents (e.g., cyclobutyl, CF3) may reduce solubility in polar solvents but enhance lipid bilayer penetration .
Q & A
Q. What are the standard synthetic routes for (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions starting from pyrazole precursors. For example:
- Cyclobutyl Introduction : Cyclobutyl groups can be introduced via [2+2] cycloaddition or alkylation of pyrazole intermediates using cyclobutyl halides. Reaction conditions (e.g., temperature, catalysts) influence regioselectivity and yield .
- Methylamine Functionalization : The methanamine group is often added through reductive amination or nucleophilic substitution, employing reagents like lithium aluminum hydride (LiAlH₄) or ammonia derivatives .
- Key Reagents : Common reagents include cyclobutylmagnesium bromide for cyclobutylation and sodium cyanoborohydride for amine stabilization .
Q. How is the compound structurally characterized in synthetic workflows?
- Methodological Answer : Post-synthesis characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and cyclobutyl substitution. For example, cyclobutyl protons appear as distinct multiplets between δ 2.5–3.5 ppm .
- FTIR Spectroscopy : Stretching vibrations for C-N (≈1250 cm⁻¹) and N-H (≈3300 cm⁻¹) validate the methanamine group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₅N₃ for the target compound) and fragmentation patterns .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and chirality of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) reveals:
- Conformational Flexibility : The cyclobutyl group adopts a puckered conformation, creating steric interactions with the pyrazole ring. This affects molecular symmetry and chiral centers .
- Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) identifies intermolecular interactions critical for crystal packing and stability .
- Data Collection : High-resolution (<1.0 Å) datasets are recommended to resolve cyclobutyl ring disorder, a common issue in such structures .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize specific conformers. Compare data using standardized solvent systems .
- Structural Analogues : Test derivatives (e.g., fluorinated cyclobutyl or methylamine variants) to isolate activity-contributing moieties .
- Assay Conditions : Control for pH (affects amine protonation) and redox environments (e.g., glutathione interference) .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility by modeling interactions with water molecules. Adjust cyclobutyl substituents to reduce hydrophobicity .
- Docking Studies : Use software like AutoDock Vina to map binding poses in target proteins (e.g., kinases). Focus on hydrogen bonds between the methanamine group and catalytic residues .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, emphasizing logP (<3) and topological polar surface area (>60 Ų) for blood-brain barrier penetration .
Key Considerations for Researchers
- Data Reproducibility : Document reaction atmospheres (e.g., inert gas) to prevent oxidation of the methanamine group .
- Advanced Characterization : Pair SCXRD with dynamic NMR to study conformational exchange in solution .
- Biological Assays : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics when activity data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
